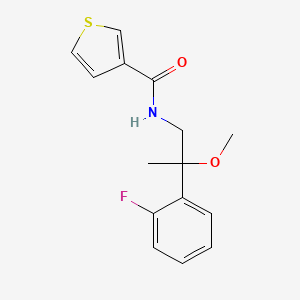

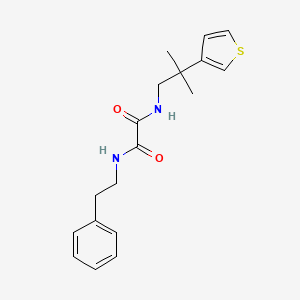

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

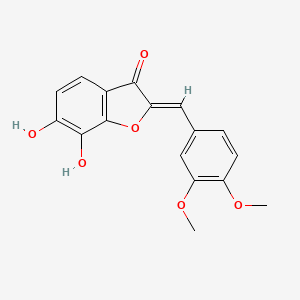

“N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide” is a chemical compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving carboxylates and alcohols .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and antimicrobial efficacy of heterocyclic compounds involving sulfonamide, showcasing significant activity against various bacteria and fungi. These compounds, through analytical and spectral studies, have shown potential as antimicrobial agents, highlighting the diverse utility of sulfonamide derivatives in combating microbial resistance (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Anti-asthmatic Activities

A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides were synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Certain derivatives exhibited potent anti-asthmatic activity, suggesting their potential value in treating asthma and other respiratory diseases (M. Kuwahara, Y. Kawano, M. Kajino, Y. Ashida, A. Miyake, 1997).

Anticancer Activity

Novel pyridazinone derivatives bearing benzenesulfonamide moiety were synthesized and showed remarkable activity against various human cancer cell lines, including leukemia and non-small cell lung cancer. This indicates the potential of these compounds as lead compounds for developing new anticancer agents (I. G. Rathish, K. Javed, Shamim Ahmad, et al., 2012).

Anti-inflammatory Agents

A series of 6-aryl-2-(p-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and tested for anti-cancer, anti-inflammatory, and antimicrobial actions. Certain compounds showed promising anti-inflammatory activity, alongside good antifungal activity, underlining the therapeutic versatility of sulfonamide derivatives (Shamim Ahmad, I. G. Rathish, Sameena Bano, et al., 2010).

Corrosion Inhibition

Studies on the corrosion inhibition of mild steel in hydrochloric acid solution by pyridazine derivatives have shown these compounds to be very efficient inhibitors, reaching significant inhibition efficiency at certain concentrations. This research suggests the application of these compounds in protecting metals from corrosion, indicating their potential in industrial applications (A. Ghazoui, N. Benchat, F. El-hajjaji, et al., 2017).

Properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-14-7-4-9-15-17(14)11-10-16-21(19,20)12-8-13-5-2-1-3-6-13/h1-7,9,16H,8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUQPTOGDHELGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)

![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)